(S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid
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Overview
Description
rel-(2R)-2-(2,1,3-benzothiadiazole-4-sulfonamido)propanoic acid: is a synthetic organic compound that features a benzothiadiazole moiety. Benzothiadiazoles are known for their applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R)-2-(2,1,3-benzothiadiazole-4-sulfonamido)propanoic acid typically involves the following steps:
Formation of the benzothiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonation: Introduction of the sulfonamide group can be done using sulfonyl chlorides in the presence of a base.
Attachment of the propanoic acid moiety: This step may involve coupling reactions such as amidation or esterification followed by hydrolysis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole ring.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, rel-(2R)-2-(2,1,3-benzothiadiazole-4-sulfonamido)propanoic acid could be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
Medicine
In medicinal chemistry, benzothiadiazole derivatives are often explored for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In industry, such compounds could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of rel-(2R)-2-(2,1,3-benzothiadiazole-4-sulfonamido)propanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to bind to active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, which lacks the sulfonamide and propanoic acid groups.
Sulfanilamide: A simpler sulfonamide compound used as an antibiotic.
Propanoic acid derivatives: Compounds with similar carboxylic acid functionality.
Uniqueness
The uniqueness of rel-(2R)-2-(2,1,3-benzothiadiazole-4-sulfonamido)propanoic acid lies in its combination of a benzothiadiazole core with sulfonamide and propanoic acid functionalities, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C9H9N3O4S2 |
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Molecular Weight |
287.3 g/mol |
IUPAC Name |
(2R)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C9H9N3O4S2/c1-5(9(13)14)12-18(15,16)7-4-2-3-6-8(7)11-17-10-6/h2-5,12H,1H3,(H,13,14)/t5-/m1/s1 |
InChI Key |
FIGWKCMUEACGHJ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |
Origin of Product |
United States |
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